molecular formula C8H8BNO3 B8187535 2-Oxindole-7-boronic acid

2-Oxindole-7-boronic acid

Cat. No.: B8187535
M. Wt: 176.97 g/mol
InChI Key: CDZHFUWZHMKLEC-UHFFFAOYSA-N
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Description

2-Oxindole-7-boronic acid is a derivative of oxindole, a significant heterocyclic compound found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxindole-7-boronic acid typically involves the borylation of 2-oxindole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple boronic acids with halogenated oxindoles . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing robust purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Oxindole-7-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-oxo-1,3-dihydroindol-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3,12-13H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZHFUWZHMKLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)CC(=O)N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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